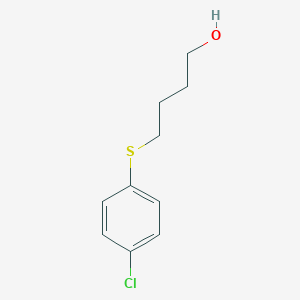

4-(p-Chlorophenylthio)butanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(p-Chlorophenylthio)butanol is an organic compound with the molecular formula C10H13ClOS. It is characterized by the presence of a butanol group attached to a p-chlorophenylthio moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Chlorophenylthio)butanol typically involves the reaction of p-chlorothiophenol with butanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of gamma-butyrolactone and sulfur oxychloride in the presence of a mixed catalyst composed of copper oxide and zinc oxide. This reaction is carried out at elevated temperatures and under controlled conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(p-Chlorophenylthio)butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The p-chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(p-Chlorophenylthio)butanone.

Reduction: Formation of 4-(p-Chlorophenylthio)butanethiol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(p-Chlorophenylthio)butanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its pharmacological properties, including its potential as an anti-allergic agent

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(p-Chlorophenylthio)butanol involves its interaction with specific molecular targets. It has been shown to inhibit histamine release from sensitized leukocytes, decrease tracheal smooth muscle tonus, and inhibit platelet release reactions. These effects are mediated through its interaction with cellular receptors and signaling pathways involved in immune responses .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(p-Chlorophenylthio)butanone

- 4-(p-Chlorophenylthio)butanethiol

- 4-(p-Chlorophenylthio)butanoic acid

Uniqueness

4-(p-Chlorophenylthio)butanol is unique due to its specific combination of a butanol group with a p-chlorophenylthio moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its similar compounds, this compound exhibits unique reactivity and pharmacological effects .

Actividad Biológica

4-(p-Chlorophenylthio)butanol, also known as W-2719, is a compound that has garnered interest for its potential biological activities, particularly in the context of allergy treatment and histamine modulation. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H12ClOS

- Molecular Weight : 219.72 g/mol

- CAS Number : 102-68-7

The compound features a butanol backbone substituted with a p-chlorophenylthio group, which is crucial for its biological activity.

Research indicates that this compound exhibits anti-allergic properties primarily through the inhibition of histamine release from mast cells. This mechanism is significant for treating allergic reactions without the sedative effects commonly associated with antihistamines.

Key Findings:

- Histamine Release Inhibition : The compound effectively inhibits both immunologic and non-immunologic histamine release from mast cells, which is pivotal in managing allergic responses .

- Mast Cell Degranulation : It has been shown to prevent mast cell degranulation, further supporting its role as an anti-allergy agent .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies provide insights into its acute and subacute toxicity levels across different animal models.

Summary of Toxicological Findings:

| Study Type | Model Organism | Dosage (mg/kg) | Observations |

|---|---|---|---|

| Acute Toxicity | Mice | 1000 | No significant adverse effects observed |

| Subacute Toxicity | Rats | 200 | Mild gastrointestinal disturbances noted |

| Subacute Toxicity | Dogs | 50 | No major toxicity observed |

These findings suggest that while the compound is generally well-tolerated at therapeutic doses, further studies are warranted to fully understand its long-term effects.

Case Studies

-

Inhibition of Histamine Release :

A study demonstrated that W-2719 significantly reduced histamine levels in both in vitro and in vivo settings. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for allergic conditions . -

Comparison with Other Anti-Allergic Agents :

In comparative studies with traditional antihistamines, this compound showed superior efficacy in preventing mast cell degranulation without causing sedation, making it a promising candidate for further development in allergy treatments .

Research Applications

The compound's unique mechanism of action has led to various applications in research, particularly in the fields of immunology and pharmacology. Its ability to modulate histamine release positions it as a valuable tool for studying allergic reactions and developing new therapies.

Propiedades

Número CAS |

15446-08-9 |

|---|---|

Fórmula molecular |

C10H13ClOS |

Peso molecular |

216.73 g/mol |

Nombre IUPAC |

4-(4-chlorophenyl)sulfanylbutan-1-ol |

InChI |

InChI=1S/C10H13ClOS/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2 |

Clave InChI |

QCOAGIKQNXMJSJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1SCCCCO)Cl |

SMILES canónico |

C1=CC(=CC=C1SCCCCO)Cl |

Key on ui other cas no. |

15446-08-9 |

Sinónimos |

4-(p-chlorophenylthio)-1-butanol 4-(p-chlorophenylthio)butanol W 2719 W-2719 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.